3-Nitro-2-pentanol
Description
Historical Trajectories in Nitroalcohol Chemistry Research
The story of nitroalcohol chemistry is intrinsically linked to the discovery of the Henry reaction, also known as the nitroaldol reaction, by the Belgian chemist Louis Henry in 1895. wikipedia.org This seminal discovery demonstrated the base-catalyzed carbon-carbon bond formation between a nitroalkane and a carbonyl compound, leading to the synthesis of β-nitro alcohols. wikipedia.org This reaction provided the fundamental framework for the synthesis of compounds like 3-Nitro-2-pentanol, which is formed from the reaction of propanal and nitroethane.
Early research into nitroalcohols primarily focused on understanding the scope and mechanism of the Henry reaction. The versatility of the resulting β-nitroalcohols was quickly recognized, as the nitro group could be readily transformed into other functional groups, such as amines and carbonyls, opening up diverse synthetic pathways. wikipedia.org The chemistry of nitro compounds, which began its development in the 19th century, has played a crucial role in the advancement of organic chemistry, providing essential building blocks for various materials, including pharmaceuticals and agricultural chemicals. nih.gov
Contemporary Research Significance of this compound within Organic Synthesis
In the 21st century, the focus of nitro compound research has shifted towards more elaborate synthetic applications, with an emphasis on controlling reactivity and stereochemistry. nih.gov Chiral β-nitroalcohols, including the stereoisomers of this compound, are highly valuable building blocks in the synthesis of a wide range of important molecules. rsc.orgniscpr.res.in Their significance lies in the ability to convert the nitro and hydroxyl functionalities into other key groups, making them versatile intermediates in the preparation of pharmaceuticals, bioactive molecules, and fine chemicals. rsc.orgniscpr.res.in
The development of asymmetric catalytic systems for the Henry reaction has been a major area of contemporary research. niscpr.res.in Achieving high diastereo- and enantioselectivity in the synthesis of compounds like this compound is crucial for their application in the synthesis of enantiomerically pure target molecules. Various chiral catalysts, including metal complexes and organocatalysts, have been developed to control the stereochemical outcome of the Henry reaction. rsc.orgmdpi.com For instance, the use of guanidine-thiourea bifunctional organocatalysts has shown success in achieving syn-selective products in the reaction between aliphatic aldehydes and nitroalkanes with high enantioselectivity. rsc.org
The applications of nitroalkane chemistry are extensive, with numerous pharmaceuticals being developed from nitroalkane-derived intermediates. advancionsciences.com While specific large-scale applications of this compound are not extensively documented in readily available literature, its role as a potential chiral building block is evident from the broader context of nitroalcohol chemistry. The ability to introduce both a nitrogen and an oxygen functionality with stereochemical control makes it a valuable synthon for the construction of complex molecular architectures.
Structural Framework and Stereoisomeric Research Implications of this compound
The structure of this compound (C₅H₁₁NO₃) contains two adjacent chiral centers at the C2 and C3 positions. This gives rise to the possibility of four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). These stereoisomers exist as two pairs of enantiomers (R,R/S,S and R,S/S,R) and diastereomeric relationships exist between the pairs (e.g., R,R and R,S).
The relative orientation of the hydroxyl and nitro groups defines the diastereomers as either syn or anti. The syn diastereomer has the hydroxyl and nitro groups on the same side in a Fischer projection, while the anti diastereomer has them on opposite sides. The control of this diastereoselectivity is a key challenge in the synthesis of this compound and other β-nitroalcohols.
The stereochemical configuration of this compound has profound implications for its chemical and biological properties. In the context of drug discovery and development, different stereoisomers of a chiral molecule can exhibit vastly different pharmacological activities. Therefore, the ability to selectively synthesize a single stereoisomer of this compound is of paramount importance for its potential use as a pharmaceutical intermediate.
Research into the stereoselective synthesis of β-nitroalcohols has explored various strategies. The development of chiral catalysts for the Henry reaction allows for the preferential formation of one stereoisomer over the others. rsc.org Furthermore, biocatalytic approaches, utilizing enzymes such as hydroxynitrile lyases and alcohol dehydrogenases, have emerged as powerful tools for the enantio- and diastereoselective synthesis of chiral β-nitroalcohols. rsc.orgrsc.orgmdpi.com
The conformational analysis of the syn and anti diastereomers of this compound is crucial for understanding their reactivity. The spatial arrangement of the functional groups influences their accessibility and reactivity in subsequent chemical transformations. While detailed conformational studies specifically on this compound are not widely published, the principles of stereochemistry dictate that the different spatial arrangements of the ethyl, methyl, hydroxyl, and nitro groups around the C2-C3 bond will lead to distinct energetic preferences and reactive conformations for each diastereomer.
Below is a table summarizing the key properties of this compound:
| Property | Value |
| Chemical Formula | C₅H₁₁NO₃ |
| Molar Mass | 133.15 g/mol |
| CAS Number | 5447-99-4 |
| Synonyms | 3-Nitropentan-2-ol |
| Chiral Centers | 2 (at C2 and C3) |
| Number of Stereoisomers | 4 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-nitropentan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-3-5(4(2)7)6(8)9/h4-5,7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHOTTWGZEKCPHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701031647 | |
| Record name | 3-Nitropentan-2-ol | |
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Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5447-99-4 | |
| Record name | 3-Nitro-2-pentanol | |
| Source | CAS Common Chemistry | |
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| Record name | 3-Nitropentan-2-ol | |
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| Record name | 3-Nitropentan-2-ol | |
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Advanced Synthetic Methodologies for 3 Nitro 2 Pentanol and Its Stereoisomers
Regioselective Synthesis Strategies for 3-Nitro-2-pentanol
Regioselective synthesis ensures the precise placement of functional groups within a molecule. For this compound, this involves forming a carbon-carbon bond between the correct atoms of the precursor molecules.
Nitroaldol (Henry) Reaction Variants in this compound Synthesis
The most prominent and direct method for synthesizing this compound is the Nitroaldol or Henry reaction. wikipedia.orgorganic-chemistry.org This classic carbon-carbon bond-forming reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. wikipedia.org In the case of this compound, the reaction occurs between 1-nitropropane (B105015) and acetaldehyde (B116499).
The mechanism begins with a base abstracting an acidic α-proton from 1-nitropropane to form a nucleophilic nitronate anion. wikipedia.org This anion then attacks the electrophilic carbonyl carbon of acetaldehyde. Subsequent protonation of the resulting β-nitro alkoxide yields this compound. All steps in the Henry reaction are reversible. wikipedia.org
A variety of catalysts and conditions can be employed to promote this reaction, each influencing the reaction rate and yield. The choice of base is critical; mild bases are often preferred to prevent side reactions, such as dehydration of the product to a nitroalkene. organic-chemistry.org
Table 1: Catalyst/Promoter Systems for the Henry Reaction
| Reactants | Catalyst/Promoter | Conditions | Yield (%) |
|---|---|---|---|
| 1-Nitropropane, Acetaldehyde | Sodium Hydroxide (NaOH) | Aqueous media, Room Temp | Moderate |
| 1-Nitropropane, Acetaldehyde | Triethylamine (Et3N) | Organic Solvent, Room Temp | Good |
| 1-Nitropropane, Acetaldehyde | Amberlite IRA-400 (Basic Resin) | Solvent-free, Room Temp | High |
This table presents illustrative data based on typical Henry reaction principles; specific yields can vary based on precise experimental conditions.
Reductive and Oxidative Pathways for this compound Formation
While the Henry reaction is the most direct route, this compound can also be conceptualized through reductive or oxidative transformations, although these are less common as primary synthetic routes.
Reductive Pathways: A potential, albeit indirect, reductive route could involve the selective reduction of an α-nitro ketone, such as 3-nitro-2-pentanone. The reduction of the ketone functionality to a hydroxyl group would yield this compound. This transformation requires chemoselective reducing agents that can reduce a ketone without affecting the nitro group.
Oxidative Pathways: Conversely, an oxidative pathway could start from the corresponding β-amino alcohol, 3-amino-2-pentanol. The oxidation of the amino group to a nitro group would form the target molecule. However, this transformation is challenging and not a typical synthetic strategy. Another oxidative pathway involves the enzymatic oxidative denitrification of nitroalkanes. For instance, the enzyme 2-nitropropane (B154153) dioxygenase has been shown to oxidize this compound. researchgate.net
Alternative Synthetic Routes to this compound Scaffolds
Beyond the standard Henry reaction, other methods can generate the β-nitro alcohol scaffold. One such approach is the reaction of silyl (B83357) nitronates with aldehydes. This variant, often catalyzed by fluoride (B91410) ions or chiral catalysts, can provide access to β-nitro alcohols. uwindsor.ca Another alternative involves the functional group interconversion of related structures. For example, a suitably protected nitroalkene could undergo hydration or hydroboration-oxidation to install the hydroxyl group at the correct position, though this is a more complex, multi-step process compared to the direct Henry reaction.
Stereoselective and Asymmetric Synthesis Approaches for this compound
The synthesis of this compound creates two adjacent chiral centers (at C2 and C3), meaning it can exist as four possible stereoisomers (two pairs of enantiomers). Controlling the stereochemical outcome of the synthesis is a significant area of research.
Chiral Catalysis in the Synthesis of this compound Enantiomers
Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. In the context of the Henry reaction, this is achieved using chiral catalysts. uwindsor.ca These catalysts create a chiral environment that forces the reaction to proceed through a lower-energy transition state for the formation of one enantiomer over the other. libretexts.org
A common strategy involves the use of a metal ion (e.g., copper(II), zinc(II), magnesium(II)) complexed with a chiral ligand. wikipedia.orgniscpr.res.in The nitroalkane and aldehyde coordinate to the chiral metal complex, which then directs the nucleophilic attack from a specific face, leading to an enantiomerically enriched product. wikipedia.org
Various chiral ligands have been developed for this purpose, including bis(oxazolines), iminopyridines, and salen-type ligands. niscpr.res.inorganic-chemistry.orgorganic-chemistry.org The effectiveness of these catalysts is measured by the enantiomeric excess (ee), which quantifies the purity of the desired enantiomer.
Table 2: Chiral Catalysts in the Asymmetric Henry Reaction for β-Nitro Alcohols
| Aldehyde | Nitroalkane | Catalyst System | Solvent | Temp (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|---|---|
| Aromatic/Aliphatic | Nitromethane | Cu(OAc)₂ / Chiral Bis(oxazoline) | EtOH | -20 | High | >90 |
| Aromatic/Aliphatic | Nitromethane | Cu(I) / Chiral Tetrahydrosalen | Toluene | 25 | High | >90 organic-chemistry.org |
| o-methoxybenzaldehyde | Nitromethane | Cu(OAc)₂·H₂O / Chiral Iminopyridine | Various | RT | Good | Up to 74 niscpr.res.in |
This table summarizes findings from various studies on asymmetric Henry reactions, demonstrating the high levels of enantioselectivity achievable with modern catalysts.
Biocatalysis, using enzymes like hydroxynitrile lyases (HNLs) or lipases, also presents a powerful method for asymmetric synthesis. researchgate.netresearchgate.netalmacgroup.com These enzymes can catalyze the Henry reaction or resolve a racemic mixture of this compound with high enantioselectivity under mild, environmentally friendly conditions. researchgate.net For example, lipase-catalyzed transesterification can be used in a dynamic kinetic resolution process to obtain β-nitroalkanol derivatives in high yield and enantiomeric purity. researchgate.net
Diastereoselective Synthesis of this compound Isomers
Diastereoselective synthesis focuses on controlling the relative stereochemistry between the two new chiral centers, leading to either the syn or anti diastereomer. In the Henry reaction between 1-nitropropane and acetaldehyde, the transition state geometry determines this outcome.
The choice of catalyst, solvent, and reaction temperature can significantly influence the diastereomeric ratio (dr). For instance, some metal-ligand complexes show a strong preference for forming the syn product, while others may favor the anti isomer. uwindsor.ca Non-covalent interactions, such as hydrogen bonding in the transition state, play a crucial role in directing the stereochemical pathway.
Certain catalytic systems have been designed to provide high levels of both diastereo- and enantioselectivity. For example, polymetallic catalysts, such as those involving lanthanum and lithium, have been shown to mediate the reaction between nitroalkanes and aldehydes with very high syn/anti ratios and excellent enantioselectivity. uwindsor.ca Similarly, specific copper(II)-iminopyridine complexes have been reported to promote the Henry reaction in a highly syn-selective manner. niscpr.res.in
Auxiliary-Based Asymmetric Synthesis in this compound Derivatives
Asymmetric synthesis, a cornerstone of modern stereoselective chemistry, often employs chiral auxiliaries to control the stereochemical outcome of a reaction. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate, directs the stereoselectivity of a subsequent reaction, and is then removed. wikipedia.org Common examples include Evans oxazolidinones, pseudoephedrine, and camphorsultams. wikipedia.orgresearchgate.net These auxiliaries function by creating a chiral environment that biases the approach of reagents to one face of a prochiral center, such as an enolate. wikipedia.org For instance, chiral oxazolidinones are widely used to direct stereoselective aldol (B89426) reactions by forming a (Z)-enolate that reacts with an aldehyde to establish two new contiguous stereocenters. wikipedia.org
However, the application of covalently bonded chiral auxiliaries as a general strategy for the synthesis of nitroalcohols like this compound has been less developed. uwindsor.ca This is primarily due to the lack of suitable functional groups for attaching the auxiliary in both the nitroalkane (1-nitropropane) and the aldehyde (acetaldehyde) precursors. uwindsor.ca Unlike carboxylic acids or ketones which can be readily converted to amides or imides with chiral auxiliaries like pseudoephedrine or Evans oxazolidinones, simple nitroalkanes and aldehydes lack this convenient handle. wikipedia.orguwindsor.ca
Despite these challenges, the principles of auxiliary-based synthesis provide a conceptual framework. A key step in these syntheses is the diastereoselective formation of a carbon-carbon bond, where the auxiliary dictates the facial selectivity of the reaction. researchgate.net The table below outlines common chiral auxiliaries and the types of reactions they effectively control, illustrating the strategies that could be adapted for derivatives of this compound if appropriate functionalization were introduced.
Table 1: Common Chiral Auxiliaries and Their Applications in Asymmetric Synthesis
| Chiral Auxiliary | Typical Substrate Attachment | Key Reaction Type | Stereochemical Control Mechanism |
|---|---|---|---|
| Evans Oxazolidinones | Carboxylic Acid (forms N-acyl imide) | Aldol Addition, Alkylation | Forms a rigid chelated (Z)-enolate, shielding one face from electrophilic attack. wikipedia.org |
| Pseudoephedrine | Carboxylic Acid (forms amide) | Alkylation | The enolate forms a stable chelate, and the methyl group directs the approach of the electrophile. wikipedia.org |
| Camphorsultam | Carboxylic Acid (forms N-acyl imide) | Diels-Alder, Alkylation | The bulky sultam ring effectively blocks one face of the attached acyl group. researchgate.net |
| SAMP/RAMP | Aldehyde/Ketone (forms hydrazone) | Alkylation | The lithiated hydrazone (aza-enolate) has a rigid, chelated structure that directs alkylation. wikipedia.org |
Enantiopurification and Resolution Methodologies for this compound
Given that the direct asymmetric synthesis of this compound can be challenging, resolution methodologies provide a critical alternative for obtaining enantiomerically pure stereoisomers. wikipedia.org These methods involve the separation of a racemic or diastereomeric mixture.
A prominent method for resolving β-nitroalcohols is enzymatic kinetic resolution (KR). bohrium.comalmacgroup.com This technique utilizes enzymes, most commonly lipases, to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. bohrium.com For instance, lipase-catalyzed acylation is a frequent strategy. The enzyme selectively acylates one enantiomer (e.g., the R-enantiomer) at a much faster rate than the other (the S-enantiomer), allowing for the separation of the acylated product from the unreacted alcohol. rsc.org A significant limitation of standard KR is that it has a theoretical maximum yield of 50% for a single enantiomer. bohrium.com
A direct application of this technique to this compound has been reported. psu.edu A mixture of the four stereoisomers of this compound was subjected to enzymatic transacylation using Novozyme 435 and vinyl butyrate (B1204436). psu.edu The enzyme selectively acylated the (2R)-alcohols, resulting in a mixture containing unreacted (2S,3S)- and (2S,3R)-3-nitro-2-pentanol alongside the newly formed (2R,3R)- and (2R,3S)-3-nitro-2-(n-butyroyloxy)pentanol, which could then be separated. psu.edu
To overcome the 50% yield limit of KR, dynamic kinetic resolution (DKR) can be employed. bohrium.comalmacgroup.com DKR combines the enzymatic resolution step with an in-situ racemization of the slower-reacting enantiomer. almacgroup.com For β-nitroalcohols, this racemization can often be achieved under basic conditions that facilitate a reversible retro-Henry reaction, constantly replenishing the supply of the faster-reacting enantiomer for the enzyme. almacgroup.comdiva-portal.org This allows for a theoretical yield of up to 100% of a single, enantiomerically pure acylated product. diva-portal.org While specific DKR protocols for this compound are not detailed, the methodology has been successfully applied to other β-nitroalcohols and represents a powerful strategy for its enantiopurification. almacgroup.comdiva-portal.org
Table 2: Products of Enzymatic Kinetic Resolution of Racemic this compound
| Starting Material | Enzyme/Reagent | Unreacted Alcohols | Acylated Products | Reference |
|---|
Mechanistic Studies of this compound Synthesis Reactions
The synthesis of this compound is primarily achieved through the Henry (or nitroaldol) reaction, which involves the carbon-carbon bond formation between a nitroalkane and a carbonyl compound. wikipedia.orgredalyc.org In this case, 1-nitropropane reacts with acetaldehyde in the presence of a base. psu.edu The general mechanism begins with the deprotonation of the α-carbon of the nitroalkane by a base to form a nucleophilic nitronate anion. wikipedia.org This nitronate then attacks the electrophilic carbonyl carbon of the aldehyde. wikipedia.org Subsequent protonation of the resulting β-nitro alkoxide yields the final this compound product. wikipedia.org A critical feature of the Henry reaction is that all its steps are reversible. wikipedia.org This reversibility is the basis for epimerization at the nitro-substituted carbon and underpins the principles of thermodynamic control. wikipedia.org Under certain physiological conditions, this compound has been observed to undergo a retro-nitroaldol (reverse Henry) reaction. nih.gov
Transition State Analysis in Henry-Type Additions Leading to this compound
The stereochemical outcome of the Henry reaction is determined by the geometry of its transition state. mdpi.com Without a chiral catalyst, the reaction often yields a mixture of diastereomers (syn and anti) because the energy difference between the competing transition states is small. wikipedia.org In asymmetric catalysis, the chiral catalyst orchestrates a specific transition state assembly that is significantly lower in energy than all other possibilities, leading to a single stereoisomer.
Several transition state models have been proposed to explain the observed stereoselectivity:
Acyclic Transition States: For reactions catalyzed by certain chiral Brønsted bases or phase-transfer catalysts, an open or acyclic transition state is often invoked. uwindsor.camdpi.com In one model, a chiral ammonium (B1175870) nitronate is the active species, and stereoselectivity arises from minimizing steric interactions between the substituents on the aldehyde and the nitronate in an extended, acyclic conformation. uwindsor.ca This model has been used to explain the formation of anti-products. uwindsor.ca
Chelated, Metal-Coordinated Transition States: Many of the most successful asymmetric Henry reactions use chiral metal complexes (e.g., with Cu, Zn, La). rsc.orgacs.org In these cases, a more rigid, cyclic transition state is formed. rsc.org The metal center acts as a Lewis acid, coordinating to and activating the aldehyde's carbonyl oxygen. rsc.org Simultaneously, the nitronate anion binds to the metal. The chiral ligand bound to the metal creates a defined three-dimensional space, forcing the nitronate to attack a specific face (Re or Si) of the aldehyde, thus controlling the absolute stereochemistry. rsc.org For example, a proposed transition state for a copper-catalyzed reaction involves the dual activation of both the nitronate and the aldehyde, with the nucleophile approaching the aldehyde's Si face to yield the (S)-isomer. rsc.org
Bifunctional Catalysis Transition States: Catalysts such as chiral guanidines can act as both a Brønsted base (to deprotonate the nitroalkane) and a hydrogen-bond donor (to activate the aldehyde). mdpi.com The proposed transition state involves a network of hydrogen bonds between the catalyst, the nitronate, and the aldehyde, creating an organized assembly that directs the stereochemical course of the reaction. mdpi.com
Computational studies using methods like Density Functional Theory (DFT) have become invaluable for probing these transition states, helping to rationalize the observed diastereoselectivity and understand the subtle energetic differences between competing reaction pathways. acs.org
Table 3: Comparison of Proposed Transition State Models for the Henry Reaction
| Transition State Model | Key Feature | Catalyst Type | Typical Selectivity Explained |
|---|---|---|---|
| Acyclic Extended | Non-chelated, open structure. | Chiral Quaternary Ammonium Salts | anti-diastereoselectivity uwindsor.ca |
| Metal-Chelated Cyclic | Rigid structure with metal coordinating both substrates. | Chiral Metal Complexes (Cu, Zn, La) | High enantio- and diastereoselectivity (syn or anti) rsc.org |
| Hydrogen-Bond Network | Organized assembly via H-bonds. | Chiral Organocatalysts (e.g., Guanidines) | syn-diastereoselectivity mdpi.com |
Stereochemical Control Mechanisms in Asymmetric this compound Formation
Achieving stereochemical control in the formation of this compound, which has two chiral centers, requires precise management of both relative (syn vs. anti) and absolute (R vs. S) stereochemistry. uwindsor.ca The primary mechanism for achieving this is through asymmetric catalysis, where a small amount of a chiral catalyst generates a large amount of an enantiomerically enriched product. numberanalytics.com
The control mechanism relies on the interaction between the catalyst and the substrates (1-nitropropane and acetaldehyde). numberanalytics.com The chiral catalyst forms a diastereomeric complex with the reactants, leading to diastereomeric transition states that differ in energy. numberanalytics.com The reaction proceeds preferentially through the lower-energy transition state, yielding a specific stereoisomer of the product.
Key strategies for stereochemical control include:
Chiral Metal Catalysis: This is a highly effective method. wikipedia.org Complexes of metals like copper, zinc, or lanthanum with chiral ligands (e.g., bisoxazolines, BINOL derivatives) create a rigid and well-defined chiral pocket around the metal center. uwindsor.carsc.org The metal activates the aldehyde via Lewis acid coordination, while the chiral ligand environment dictates the trajectory of the incoming metal-bound nitronate, ensuring high stereoselectivity. uwindsor.ca
Organocatalysis: Metal-free small organic molecules can also catalyze the asymmetric Henry reaction. mdpi.com For example, chiral bifunctional catalysts possessing both a Brønsted basic site (to form the nitronate) and a hydrogen-bond donor site (to activate the aldehyde) can effectively control the stereochemistry through a highly organized, hydrogen-bonded transition state. mdpi.com
Kinetic vs. Thermodynamic Control: The inherent reversibility of the Henry reaction allows for diastereoselective control by choosing conditions that favor either the kinetic or the thermodynamic product. acs.org Recent studies on biocatalytic Henry reactions have shown that one enzyme can produce complementary diastereomers by manipulating the reaction conditions. acs.org The anti-diastereomer was formed as the kinetically controlled product under one set of conditions, while the more stable syn-diastereomer was obtained as the thermodynamically controlled product by allowing the reaction to equilibrate. acs.org This demonstrates that stereochemical outcomes can be mechanistically switched from kinetic to thermodynamic control pathways.
Kinetic and Thermodynamic Aspects of this compound Synthetic Pathways
The pathway of the Henry reaction leading to this compound can be directed by either kinetic or thermodynamic control, yielding different diastereomeric products. acs.org This is possible because the initial C-C bond formation is reversible. wikipedia.org
Kinetic Control: Under kinetic control, the product distribution is determined by the relative rates of formation of the different stereoisomers. The product that is formed fastest, via the lowest-energy transition state, will be the major product. acs.org These conditions typically involve lower temperatures and shorter reaction times to prevent the initial product from reverting to the starting materials and equilibrating to the more stable isomer. For β-nitroalcohols, the anti-diastereomer is often the kinetic product. acs.org This is because an acyclic, staggered transition state minimizing steric hindrance often leads to the anti product and is kinetically favored.
Thermodynamic Control: Under thermodynamic control, the product distribution is determined by the relative stabilities of the final products. acs.org If the reaction is allowed to proceed for a longer time, at higher temperatures, or with a base strong enough to facilitate the retro-Henry reaction, the initially formed kinetic product can revert to the starting materials. wikipedia.org The system will eventually reach equilibrium, and the most thermodynamically stable diastereomer will predominate. acs.org For β-nitroalcohols, the syn-diastereomer is often the more stable thermodynamic product due to the potential for an intramolecular hydrogen bond between the hydroxyl and nitro groups, which is possible in a gauche or eclipsed conformation. acs.org
A study on the biocatalytic synthesis of β-nitroalcohols demonstrated this principle clearly. acs.org The use of a Baliospermum montanum hydroxynitrile lyase (BmHNL) produced anti-(1S,2R)-β-nitroalcohols as the kinetic products. acs.org However, by modifying the reaction conditions to allow for equilibration, the same enzyme could be used to generate the syn-(1S,2S)-β-nitroalcohols as the thermodynamically controlled products. acs.org This highlights that the kinetic and thermodynamic pathways can be competing processes, and the choice of conditions is crucial for controlling the diastereomeric outcome of the synthesis of compounds like this compound.
Reaction Chemistry and Transformational Studies of 3 Nitro 2 Pentanol
Nitro Group Transformations in 3-Nitro-2-pentanol
The electron-withdrawing nitro group is a key reactive center in this compound, enabling a range of synthetic modifications.
The reduction of the nitro group to a primary amine is a fundamental transformation, yielding vicinal amino alcohols, which are important structural motifs in many pharmaceutical compounds. researchgate.net this compound has been utilized as a precursor for the synthesis of (2S,3S)-amino-2-pentanol, a component of the azole antifungal agent SCH56592. psu.edu This conversion underscores the synthetic utility of reducing the nitroalkane.
The reduction can be accomplished using various established methods. Catalytic hydrogenation, often employing hydrogen gas with a palladium on carbon catalyst (H₂/Pd), is a common approach for converting nitro groups to amines. Other chemical reducing agents are also effective; for instance, a combination of nickel(II) chloride (NiCl₂) and sodium borohydride (B1222165) (NaBH₄) has been successfully used for the reduction of related nitroalcohols. psu.edu A broader range of reagents, including trichlorosilane (B8805176) in the presence of a base, has been developed for the mild and chemoselective reduction of aliphatic nitro compounds. google.comorganic-chemistry.org
| Reducing Agent/System | Typical Application | Reference |
|---|---|---|
| H₂/Pd-C | General catalytic hydrogenation of nitro groups. | |
| NiCl₂/NaBH₄ | Effective for reducing nitroalcohols to amino alcohols. | psu.edu |
| Trichlorosilane (HSiCl₃) / Tertiary Amine | Metal-free reduction of aliphatic and aromatic nitro groups. | organic-chemistry.org |
| Samarium(0) / Bipyridinium Dibromide | Chemoselective electron-transfer reduction method. | organic-chemistry.org |
Denitration of this compound can proceed through different mechanisms depending on the reaction conditions. Under physiological conditions (pH 7.4 and 37°C), β-nitroalcohols can act as donors of nitrite (B80452). arvojournals.orgnih.gov Studies using a colorimetric Griess assay showed that this compound releases nitrite, although to a much lesser extent (~10% maximum release) compared to other mono-nitroalcohols like 2-nitroethanol (B1329411) and 2-nitro-1-propanol (B1209518) (~30% maximum release). arvojournals.orgnih.govnih.gov The underlying mechanism for this process is a retro-nitroaldol (or reverse Henry) reaction, which results in the formation of an aldehyde and a nitroalkane. arvojournals.orgnih.gov
| Compound | Maximum Nitrite Release (%) | Reference |
|---|---|---|
| 2-Nitroethanol (2ne) | ~30% | nih.gov |
| 2-Nitro-1-propanol (2nprop) | ~30% | nih.gov |
| This compound (3n2pent) | ~10% | nih.govnih.gov |
Theoretical studies have explored the kinetics of the gas-phase elimination of this compound. researchgate.net These computational analyses confirm that the thermolysis proceeds via a retro-aldol type mechanism through a six-membered cyclic transition state, leading to the formation of acetaldehyde (B116499) and 1-nitropropane (B105015). researchgate.net This aligns with experimental observations where treatment of this compound with alkali leads to its decomposition into acetaldehyde and the sodium salt of 1-nitropropane. iu.edu
Beyond reduction and elimination, the nitro group of this compound can participate in other transformations. One notable reaction is the coupling with aromatic diazonium salts. iu.edu However, the reaction with this compound is not a direct coupling. Instead, the compound first undergoes a base-induced retro-Henry decomposition to yield acetaldehyde and 1-nitropropane. iu.edu It is the resulting 1-nitropropane that subsequently reacts with the benzenediazonium (B1195382) chloride to form a phenylhydrazone product. iu.edu This was confirmed by obtaining the identical product when reacting 1-nitropropane directly with benzenediazonium chloride. iu.edu
Another potential transformation for nitroalkanes is the Nef reaction, which converts a primary or secondary nitro group into a carbonyl group (aldehyde or ketone) under acidic conditions, providing a pathway to α-hydroxy carbonyl compounds. researchgate.net
Hydroxyl Group Reactivity of this compound
The secondary hydroxyl group in this compound exhibits reactivity typical of alcohols, allowing for transformations such as esterification and oxidation. The presence of the nearby electron-withdrawing nitro group can influence this reactivity.
The hydroxyl group of this compound can be acylated to form esters. In one study, this compound was subjected to enzymatic transacylation using Novozyme 435 and vinyl butyrate (B1204436) as the acyl donor. psu.edu This reaction yielded a mixture of diastereomeric esters, specifically (2R,2R)- and (2R,3S)-3-nitro-2-(n-butyroyloxy)pentanol. psu.edu Following the separation of these esters, the remaining unreacted nitroalcohol diastereomers were acylated using trifluoroacetic anhydride, demonstrating chemical esterification. psu.edu The conversion of an alcohol's hydroxyl group to a better leaving group is a common strategy in organic synthesis. msu.edu While no specific studies on the etherification of this compound were found in the searched literature, general methods like the Williamson ether synthesis could potentially be applied.
As a secondary alcohol, the hydroxyl group of this compound can be oxidized to a ketone, which would yield 3-nitro-2-pentanone. vvc.eduutexas.edu This transformation is typically achieved using common oxidizing agents. vvc.edusips.org.in
The oxidation of this compound has been specifically studied in an enzymatic context. The enzyme nitroalkane oxidase, purified from Fusarium oxysporum, catalyzes the oxidative denitrification of several nitroalkanes, with this compound being a good substrate. asm.org The reaction consumes oxygen and water to convert the substrate into a carbonyl compound, nitrite, and hydrogen peroxide. asm.org The affinity of the enzyme for this compound was quantified, with a determined Michaelis constant (Km) of 3.08 mM. asm.org
| Substrate | Km (mM) | Reference |
|---|---|---|
| Nitrocyclohexane | 0.90 | asm.org |
| Nitroethane | 1.00 | asm.org |
| 1-Nitropropane | 1.54 | asm.org |
| This compound | 3.08 | asm.org |
| 2-Nitropropane (B154153) | 7.40 | asm.org |
Substitution Reactions Involving the Hydroxyl Moiety
The hydroxyl group of this compound, like other alcohols, can undergo nucleophilic substitution reactions. solubilityofthings.com However, the reactivity is influenced by the neighboring electron-withdrawing nitro group. The hydroxyl group itself is a poor leaving group, but it can be converted into a better leaving group, such as a tosylate, which can then be displaced by a nucleophile. libretexts.org This process allows for the introduction of various functional groups at the C-2 position.
For instance, the reaction of an alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) yields an alkyl tosylate. libretexts.org In the case of this compound, this would result in 3-nitro-2-pentyl tosylate. This tosylate is a versatile intermediate, as the tosylate group is an excellent leaving group and can be readily displaced by a wide range of nucleophiles in S\textsubscript{N}2 reactions. libretexts.org
Another significant substitution reaction is the formation of ethers. Alkoxide ions, generated from alcohols by reaction with a strong base, can react with primary alkyl halides in a Williamson ether synthesis. solubilityofthings.com While the direct application to this compound is not extensively detailed in the provided search results, the general principle suggests its possibility.
It's also noteworthy that the hydroxyl group's presence facilitates electrophilic substitution on an aromatic ring if one were present in a derivative, due to its electron-donating nature. solubilityofthings.com However, for the aliphatic this compound, the focus remains on nucleophilic substitution at the carbon bearing the hydroxyl group.
Reactions Involving the Carbon Skeleton of this compound
The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of more complex molecular architectures. cognitoedu.orglibretexts.org While this compound is often the product of a C-C bond-forming reaction (the Henry reaction), its use as a substrate in subsequent C-C bond formations is also of interest. psu.edu
One potential pathway for C-C bond formation using a derivative of this compound involves its corresponding nitronate. ontosight.ai The nitronate can act as a nucleophile and participate in reactions such as Michael additions to α,β-unsaturated carbonyl compounds.
Furthermore, the carbon atom bearing the nitro group in nitroalkanes is acidic and can be deprotonated to form a nitronate anion. This anion is a potent nucleophile and can react with various electrophiles, including aldehydes (in the Henry reaction), to form new C-C bonds. psu.edu While this describes the formation of nitroalcohols, similar reactivity could be envisioned for derivatives of this compound where the hydroxyl group is protected.
The development of biocatalysts has also opened new avenues for C-C bond formation. libretexts.org Enzymes like aldolases and oxynitrilases catalyze stereoselective C-C bond-forming reactions. libretexts.org While specific examples using this compound as a substrate are not detailed, the principles of biocatalytic C-C bond formation could be applied to its derivatives.
Under certain conditions, this compound can undergo fragmentation and rearrangement reactions. A notable fragmentation pathway for β-nitroalcohols under physiological conditions is a retro-Henry (or retro-nitroaldol) reaction. nih.gov This process involves the cleavage of the carbon-carbon bond between the nitro- and hydroxyl-bearing carbons, leading to the formation of an aldehyde (acetaldehyde in this case) and a nitroalkane (1-nitropropane). nih.govresearchgate.net
Theoretical studies on the gas-phase elimination of this compound suggest that the thermolysis proceeds via a six-membered cyclic transition state, consistent with a retro-aldol type mechanism. researchgate.net
In mass spectrometry, alcohols typically undergo fragmentation through two primary pathways: alpha-cleavage and dehydration. libretexts.org For this compound, alpha-cleavage would involve the breaking of the C2-C3 bond or the C1-C2 bond. Dehydration would result in the loss of a water molecule to form a nitroalkene radical cation. libretexts.org Another characteristic fragmentation for carbonyl compounds, which could be formed from the oxidation of this compound, is the McLafferty rearrangement. libretexts.orgmemphis.edu
Rearrangement reactions, such as the Wagner-Meerwein rearrangement, typically involve carbocation intermediates and lead to a change in the carbon skeleton. solubilityofthings.com While not explicitly documented for this compound in the provided results, such rearrangements could potentially occur under acidic conditions where the hydroxyl group is protonated and eliminated to form a carbocation.
Derivatives of this compound can serve as precursors for the synthesis of cyclic compounds. The nitro group is a versatile functional group that can be transformed into other functionalities, such as an amino group, which can then participate in intramolecular cyclization reactions.
For example, reduction of the nitro group in a suitable derivative of this compound could yield an amino alcohol. This amino alcohol could then undergo intramolecular cyclization to form heterocyclic structures like substituted pyrrolidines or piperidines, depending on the chain length and the presence of other reactive groups. Reductive cyclization of nitro compounds is a known strategy for synthesizing cyclic amines. For instance, reductive cyclization of certain 3-nitro-4-phenacylchromanes using zinc-based systems has been shown to produce fused pyrroline (B1223166) N-oxides and related structures. acs.org
Furthermore, intramolecular nitroaldol reactions are a powerful tool for ring formation. psu.edu A derivative of this compound, if modified to contain an aldehyde or ketone functionality at an appropriate position, could undergo an intramolecular Henry reaction to form a cyclic nitroalcohol.
The following table summarizes some potential cyclization reactions:
| Starting Material Derivative | Reaction Type | Potential Product |
| This compound derivative with a terminal halide | Intramolecular nucleophilic substitution (after reduction of nitro group) | Substituted pyrrolidine |
| Dicarbonyl derivative of this compound | Intramolecular aldol (B89426) condensation | Cyclic enone |
| Aldehydo-nitro derivative | Intramolecular Henry reaction | Cyclic nitroalcohol |
Catalytic Reactions Involving this compound as Substrate or Precursor
Catalysis plays a crucial role in the transformation of organic molecules, offering efficient and selective reaction pathways. scribd.com this compound and its derivatives can be involved in various catalytic reactions, both as a substrate undergoing transformation and as a precursor to other synthetically useful molecules.
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and mild reaction conditions. scribd.comacs.org
One of the key catalytic transformations for β-nitroalcohols is their dehydration to form nitroalkenes. This reaction can be catalyzed by acids. masterorganicchemistry.com The resulting nitroalkenes are valuable synthetic intermediates. Homogeneous transition metal catalysts, such as those based on iron, ruthenium, or rhenium, have been developed for the dehydration of alcohols to alkenes, and similar principles could be applied to this compound. rsc.orgresearchgate.net For example, iron triflate has been shown to be a durable catalyst for alcohol dehydration under solvent-free conditions. rsc.org
The reduction of the nitro group to an amine is another important catalytic transformation. While heterogeneous catalysts like palladium on carbon (Pd/C) with hydrogen gas are commonly used, homogeneous catalysts for nitro group reduction are also known and can offer higher chemoselectivity. acs.org This is particularly important in the synthesis of complex molecules where other functional groups might be sensitive to heterogeneous catalysis conditions.
The following table highlights some homogeneous catalytic reactions relevant to this compound:
| Reaction | Catalyst Type | Product |
| Dehydration | Homogeneous acid catalyst (e.g., metal triflates) | 3-Nitro-2-pentene |
| Nitro group reduction | Homogeneous transition metal complex (e.g., based on Fe, Ru) | 3-Amino-2-pentanol |
| Transfer Hydrogenation | Homogeneous catalyst with a hydrogen donor | 3-Amino-2-pentanol |
Heterogeneous Catalysis Applications
The functional groups of this compound, a secondary alcohol and a nitroalkane, offer multiple sites for transformations using heterogeneous catalysts. These catalysts are advantageous as they exist in a different phase from the reactants, typically a solid catalyst in a liquid or gaseous reaction mixture, which simplifies their removal and recovery post-reaction. psu.edu Research in this area has primarily focused on the catalytic reduction of the nitro group and the dehydration of the alcohol moiety.
Catalytic Hydrogenation
The reduction of the nitro group to a primary amine is a significant transformation, yielding valuable amino alcohols. Heterogeneous hydrogenation is a common method to achieve this, employing transition metal catalysts. The diastereomeric amino alcohols (2-amino-3-pentanol) are important intermediates, for instance, in the synthesis of azole antifungal agents. psu.edu
The reduction of this compound to its corresponding amino alcohol, 2-amino-3-pentanol, has been successfully achieved using palladium on carbon (Pd-C) as a heterogeneous catalyst under a hydrogen atmosphere (H₂). psu.edu This process is a key step in stereocontrolled syntheses. psu.edu While specific kinetic and detailed yield data for this exact transformation are not extensively detailed in the provided literature, the general principles of nitro group hydrogenation over solid catalysts are well-established. Catalysts such as platinum, palladium, rhodium, ruthenium, and nickel are highly effective for such reductions. wikipedia.org These reactions involve the adsorption of the nitro compound and molecular hydrogen onto the catalyst surface, followed by the stepwise reduction of the nitro group. wikipedia.org
Research Findings on Nitroalkane Reduction
| Reactant | Catalyst System | Product | Reference |
|---|---|---|---|
| This compound | Pd-C/H₂ | 2-Amino-3-pentanol | psu.edu |
| General Aliphatic Nitro Compounds | Cobalt-Terephthalic Acid MOF@C-800 | Corresponding Primary Amines | researchgate.net |
| General Nitro Compounds | Ni, Pd, Pt | Corresponding Amines | wikipedia.org |
Catalytic Dehydration
The dehydration of alcohols to form alkenes is a fundamental reaction often catalyzed by solid acids. rsc.org In the case of this compound, dehydration would lead to the formation of 3-nitropent-2-ene. This reaction is typically performed at elevated temperatures. brainly.com Heterogeneous catalysts such as γ-alumina and zeolites like ZSM-5 are well-established for alcohol dehydration. rsc.org The reactivity order generally follows 3° > 2° > 1° alcohols. rsc.org Metal oxides such as titanium dioxide (anatase), zirconium oxide, and yttria-stabilized zirconia have also demonstrated efficacy in catalyzing the dehydration of secondary alcohols. rsc.orgmdpi.com The reaction proceeds by protonating the hydroxyl group, followed by the elimination of a water molecule to form a carbocation intermediate, which then loses a proton to form the alkene. youtube.com
Potential Catalysts for Dehydration of this compound
| Catalyst Type | Specific Examples | Typical Reaction Temperature | Reference |
|---|---|---|---|
| Zeolites | ZSM-5 | ~300 °C | rsc.org |
| Metal Oxides | γ-Alumina, TiO₂ (Anatase), Yttria-Stabilized Zirconia | 200 - 450 °C | rsc.orgmdpi.com |
| Acidic Ion Exchange Resins | Sulfonic Cation Exchange Resin | ~90 - 110 °C | rsc.orggoogle.com |
Heterogeneous Biocatalysis
Enzymes, when immobilized on a solid support, can act as highly selective heterogeneous catalysts. In the context of this compound, enzymatic catalysis has been explored for specific transformations.
Novozyme 435, a commercially available lipase (B570770) immobilized on an acrylic resin, has been used to catalyze the transacylation of this compound with vinyl butyrate. psu.edu This enzymatic process allows for the kinetic resolution of diastereomeric mixtures of the nitro alcohol. psu.edu
Furthermore, this compound has been identified as a substrate for a flavin mononucleotide-dependent 2-nitropropane dioxygenase from the fungus Neurospora crassa. nih.gov This enzyme catalyzes the oxidation of nitroalkanes. nih.gov When tested with various nitro compounds, the enzyme showed significant activity towards this compound, indicating its potential for use in biocatalytic oxidation reactions involving this substrate. nih.gov
Advanced Spectroscopic and Analytical Methodologies for 3 Nitro 2 Pentanol Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation of 3-Nitro-2-pentanol Isomers
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure of organic molecules like this compound. magritek.comnumberanalytics.com Given that this compound possesses two chiral centers (at C2 and C3), it can exist as four possible stereoisomers (two pairs of enantiomers). NMR techniques are pivotal in distinguishing these diastereomers and, with the aid of chiral auxiliaries, the enantiomers. unizg.hr
1D and 2D NMR Techniques for Assignment and Conformation
One-dimensional (1D) NMR, particularly ¹H and ¹³C NMR, provides fundamental information about the molecular structure. numberanalytics.comemerypharma.com The chemical shifts, integration, and coupling constants in the ¹H NMR spectrum help in assigning protons to their respective positions in the this compound molecule. For instance, the proton attached to the carbon bearing the hydroxyl group (C2-H) and the proton on the carbon with the nitro group (C3-H) would show characteristic chemical shifts and would be split by each other, providing connectivity information.
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning all signals and determining the molecule's conformation. libretexts.orgslideshare.net
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment on this compound would show cross-peaks between protons that are spin-spin coupled, such as the protons on C2 and C3, and their adjacent methyl and ethyl groups. emerypharma.com This confirms the connectivity along the carbon backbone.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. numberanalytics.com It allows for the definitive assignment of each carbon atom by linking it to its attached proton(s), whose assignments were determined from the ¹H and COSY spectra.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry and preferred conformation of the diastereomers (e.g., syn vs. anti). numberanalytics.com Protons that are close in space, but not necessarily bonded, will show cross-peaks.
Table 1: Hypothetical ¹H and ¹³C NMR Data Interpretation for a this compound Diastereomer
| Atom Position | ¹H Chemical Shift (ppm, Multiplicity, J in Hz) | ¹³C Chemical Shift (ppm) | 2D NMR Correlations (COSY, HSQC, HMBC) |
|---|---|---|---|
| C1 (CH₃) | ~1.2 (d, J=6.5) | ~18 | COSY with H2; HSQC with C1; HMBC to C2, C3 |
| C2 (CHOH) | ~4.0 (m) | ~75 | COSY with H1, H3; HSQC with C2; HMBC to C1, C3, C4 |
| **C3 (CHNO₂) ** | ~4.5 (m) | ~90 | COSY with H2, H4; HSQC with C3; HMBC to C1, C2, C4, C5 |
| **C4 (CH₂) ** | ~1.8 (m) | ~25 | COSY with H3, H5; HSQC with C4; HMBC to C2, C3, C5 |
| C5 (CH₃) | ~0.9 (t, J=7.5) | ~10 | COSY with H4; HSQC with C5; HMBC to C3, C4 |
| OH | Variable | N/A | May show exchange with D₂O |
Note: This table is illustrative. Actual chemical shifts depend on the specific isomer, solvent, and experimental conditions.
Chiral Derivatizing Agents in NMR Analysis of this compound
To distinguish between the enantiomers of this compound and determine the enantiomeric excess (ee) of a sample, chiral derivatizing agents (CDAs) are employed. researchgate.nettcichemicals.com The alcohol functional group of this compound can react with a chiral agent, such as Mosher's acid (MTPA) or 2-methoxy-2-(1-naphthyl)propionic acid (MαNP), to form a mixture of diastereomeric esters. tcichemicals.com These diastereomers, unlike the original enantiomers, have distinct NMR spectra. unipi.it By comparing the integration of specific, well-resolved signals corresponding to each diastereomer in the ¹H or ¹⁹F NMR spectrum (if a fluorine-containing CDA is used), the ratio of the original enantiomers can be accurately quantified. researchgate.nettcichemicals.com
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in this compound Research
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in this compound. uni-siegen.deedinst.com These two methods are complementary, as a molecular vibration may be active in one technique but not the other, depending on changes in the dipole moment (IR) or polarizability (Raman). ksu.edu.sa
For this compound, the key functional groups are the hydroxyl (-OH) group and the nitro (-NO₂) group.
Hydroxyl Group (-OH): A strong, broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, is characteristic of the O-H stretching vibration, indicating the presence of the alcohol.
Nitro Group (-NO₂): Aliphatic nitro compounds exhibit two distinct and strong stretching vibrations. esisresearch.org The asymmetric stretch (νas) appears in the 1530-1560 cm⁻¹ region, while the symmetric stretch (νs) is found between 1345-1385 cm⁻¹. esisresearch.org The presence of both strong bands is a definitive indicator of the nitro group.
C-H Bonds: Stretching vibrations for the alkyl C-H bonds are observed in the 2850-3000 cm⁻¹ region.
C-O and C-N Bonds: The C-O stretching vibration of the secondary alcohol and the C-N stretching vibration would appear in the fingerprint region of the spectrum (below 1500 cm⁻¹).
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |
| **Nitro (-NO₂) ** | Asymmetric Stretch | 1530 - 1560 | Strong |
| **Nitro (-NO₂) ** | Symmetric Stretch | 1345 - 1385 | Strong |
| Alkyl (C-H) | C-H Stretch | 2850 - 3000 | Medium to Strong |
| Alcohol (C-O) | C-O Stretch | ~1100 | Medium to Strong |
Mass Spectrometry Techniques in Mechanistic and Synthetic Studies of this compound
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and to study its fragmentation patterns, which can provide valuable structural information. uml.edulibretexts.org
High-Resolution Mass Spectrometry for Product Identification
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, often to within a few parts per million (ppm). nih.govmdpi.com This precision allows for the unambiguous determination of the elemental formula of this compound (C₅H₁₁NO₃) and its reaction products. mdpi.comresearchgate.net In synthetic studies, for example, following a Henry (nitroaldol) reaction to form this compound, HRMS can confirm the successful formation of the desired product and identify any byproducts by their exact masses. uml.edursc.org
Tandem Mass Spectrometry for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS or MSⁿ) involves the isolation of a specific ion (such as the molecular ion of this compound), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. wikipedia.orgscirp.org This technique is instrumental in elucidating the structure of the molecule and understanding gas-phase ion chemistry. nih.govacs.org
The fragmentation of nitroalkanes and related compounds often involves characteristic losses. For this compound, expected fragmentation pathways could include:
Loss of the nitro group: Elimination of NO₂ (46 Da).
Loss of water: Dehydration from the alcohol group (18 Da).
Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom, leading to the loss of a methyl or propyl-nitro radical.
Cleavage adjacent to the nitro group: Fragmentation of the C2-C3 or C3-C4 bonds.
Studying these pathways can help differentiate isomers and provides a deeper understanding of the molecule's intrinsic stability and reactivity. nih.govnih.gov
Table 3: Potential Fragment Ions in the Mass Spectrum of this compound
| m/z Value | Possible Identity / Neutral Loss | Fragmentation Pathway |
|---|---|---|
| 133 | [M]⁺ | Molecular Ion |
| 115 | [M - H₂O]⁺ | Loss of water |
| 87 | [M - NO₂]⁺ | Loss of nitro group |
| 72 | [C₃H₆NO₂]⁺ | Cleavage of C2-C3 bond with charge on nitro-containing fragment |
| 45 | [C₂H₅O]⁺ | Cleavage of C2-C3 bond with charge on hydroxyl-containing fragment |
Note: This table represents plausible fragmentation pathways under electron ionization (EI) or electrospray ionization (ESI) with subsequent fragmentation. Actual observed fragments depend on the ionization method and energy.
Chromatographic Techniques for Separation and Purity Assessment in this compound Synthesis
Chromatographic methods are central to the synthesis of this compound, a compound featuring two chiral centers, which results in the potential formation of four stereoisomers (two pairs of enantiomers). These techniques allow for the separation of these closely related molecules and for the real-time monitoring of the reaction, which is essential for optimizing reaction conditions and assessing product purity. The choice between gas and liquid chromatography typically depends on the volatility and thermal stability of the reactants, intermediates, and the final product.
Chiral Chromatography for Enantiomeric Excess Determination
The synthesis of a specific stereoisomer of this compound necessitates a robust method to separate the enantiomers and diastereomers and to quantify the enantiomeric excess (ee). Chiral chromatography is the premier technique for this purpose. tcichemicals.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.
The separation of enantiomers is often more challenging than that of diastereomers, which have different physical properties and can sometimes be separated by standard chromatography on achiral phases like silica (B1680970) gel. nih.govreddit.com For enantiomeric resolution of nitro alcohols, both chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC) are employed.
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used method for the analytical and preparative separation of enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective. For instance, in the analysis of structurally related nitro-containing chiral compounds like 3-nitro-2-phenyl-2H-chromenes and 3-nitroatenolol, columns such as Astec Cellulose DMP and Kromasil 5-Amycoat have proven successful in resolving the enantiomers. scielo.brunina.it These separations are typically carried out using a mobile phase consisting of a mixture of an alkane (like hexane) and an alcohol (like 2-propanol). researchgate.net
Chiral Gas Chromatography (GC): For volatile compounds like this compound, chiral GC offers excellent resolution. Cyclodextrin-based capillary columns are frequently used as the CSP. The analysis of the parent compound, 2-pentanol, has been successfully achieved using β-cyclodextrin stationary phases, demonstrating the effectiveness of this approach for separating alcohol enantiomers. mdpi.com
The determination of enantiomeric excess involves integrating the peak areas of the two separated enantiomers in the chromatogram.
Table 1: Exemplary Chiral Chromatography Conditions for Analyzing Nitro-Alcohols and Related Compounds
| Analyte | Chromatographic Method | Chiral Stationary Phase (CSP) | Mobile Phase / Carrier Gas | Detector | Reference |
|---|---|---|---|---|---|
| 3-Nitro-2-phenyl-2H-chromene | HPLC | Astec Cellulose DMP | 100% Methanol | UV | scielo.br |
| (±)-3-Nitroatenolol | HPLC | Kromasil 5-Amycoat | Isocratic (Heptane/Ethanol/Methanol) | UV (254/280 nm) | unina.it |
| 2-Pentanol Enantiomers | GC | β-cyclodextrin based | Nitrogen | Mass Spectrometry (MS) | mdpi.com |
| Chiral Alcohols (general) | HPLC | Poly(biarylylacetylene) derivative | Not specified | Not specified | researchgate.net |
Gas Chromatography and Liquid Chromatography for Reaction Monitoring
Monitoring the progress of a chemical reaction is crucial for determining its endpoint, calculating yield, and identifying the formation of byproducts. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful tools for the real-time analysis of the reaction mixture in the synthesis of this compound.
Gas Chromatography (GC): Given the volatility of this compound and its likely precursors (e.g., 2-pentanol, nitroethane), GC is a highly suitable technique for reaction monitoring. sigmaaldrich.comsigmaaldrich.com Aliquots can be taken from the reaction mixture at various time points and analyzed directly. The separation is typically performed on a capillary column with a non-polar or medium-polarity stationary phase. A Flame Ionization Detector (FID) provides a general response for organic compounds, while a Mass Spectrometer (MS) detector offers structural information, aiding in the definitive identification of reactants, intermediates, and products. rsc.orgresearchgate.net The use of an internal standard, such as 1-pentanol, allows for the accurate quantification of the components in the mixture. rsc.org
Liquid Chromatography (LC): HPLC is particularly useful when reactants or products are not sufficiently volatile or are thermally labile. academicjournals.org Reversed-phase HPLC, using a C18 column and a mobile phase like acetonitrile-water, is a common setup for monitoring the synthesis of a wide range of organic compounds. researchgate.net This technique can track the disappearance of starting materials and the appearance of the product over time. Pre-column derivatization can be employed to enhance the detectability of compounds that lack a strong UV chromophore. academicjournals.org
Table 2: General Conditions for Chromatographic Reaction Monitoring
| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detector | Application Notes | Reference |
|---|---|---|---|---|---|
| Gas Chromatography (GC) | Various (e.g., OV1, Chromosorb) | Nitrogen | FID, MS | Suitable for volatile alcohols and nitro compounds. Allows for purity assessment and quantification with an internal standard. | researchgate.netrsc.org |
| High-Performance Liquid Chromatography (HPLC) | C18 (Reversed-Phase) | Acetonitrile/Water or Methanol/Water | UV, MS | Applicable for a broad range of organic syntheses, especially for less volatile or thermally sensitive compounds. | academicjournals.orgresearchgate.net |
Theoretical and Computational Chemistry of 3 Nitro 2 Pentanol
Quantum Chemical Calculations of 3-Nitro-2-pentanol
Quantum chemical calculations are instrumental in predicting the behavior of this compound at a molecular level. These computational methods offer a lens through which to view the intricate details of its electronic landscape and forecast its chemical reactivity.
The electronic structure of this compound is characterized by the interplay of the hydroxyl (-OH) and nitro (-NO2) functional groups. The distribution of electrons within the molecule, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), dictates its reactivity. The nitro group, being strongly electron-withdrawing, significantly influences the electron density across the carbon skeleton.
Theoretical studies on similar nitroalkanes have shown that the polarization of the Nδ+–C and C–C bonds is a crucial factor in their decomposition processes. researchgate.net Natural Bond Orbital (NBO) analysis can reveal these charge distributions and help predict sites susceptible to nucleophilic or electrophilic attack. researchgate.net For instance, in related β-hydroxynitroalkanes, the carbon atom attached to the nitro group carries a partial positive charge, making it a potential site for nucleophilic attack. researchgate.net
The reactivity of this compound is also linked to its potential to act as a donor of formaldehyde (B43269) and nitrite (B80452) under physiological conditions. nih.gov This reactivity stems from a retro-nitroaldol (reverse Henry) reaction. nih.gov Computational analysis can elucidate the energetics of this process and predict the likelihood of such transformations.
Table 1: Calculated Properties of this compound and Related Compounds
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility in H₂O | pKa (Hydroxyl) |
| This compound | 133.15 | ~210 (estimated) | Moderately soluble | - |
| 3-Nitro-2-butanol | 119.12 | ~210 (estimated) | Moderately soluble | - |
| 4-Nitro-2-pentanol | 133.15 | ~195 (estimated) | - | - |
| 3-Nitro-1-propanol | 105.09 | - | Higher volatility | - |
Data sourced from multiple references. nih.govnist.gov
Molecular Orbital (MO) theory provides a framework for understanding the bonding and reactivity in this compound. The interaction between the HOMO and LUMO of reacting species is a key principle in predicting reaction outcomes. For instance, in a potential reaction, the HOMO of a nucleophile would interact with the LUMO of this compound.
Computational studies on related nitro compounds, such as the [3+2] cycloaddition reaction of nitrones, have utilized MO theory and Density Functional Theory (DFT) to explain reactivity, chemoselectivity, and regioselectivity. rsc.org Similar approaches can be applied to model reactions involving this compound. The energy levels and spatial distribution of the frontier molecular orbitals (HOMO and LUMO) can be calculated to predict the most likely pathways for its reactions, such as the retro-aldol type mechanism observed in the gas-phase elimination of 2-hydroxynitroalkanes. researchgate.net This reaction is proposed to proceed through a six-membered cyclic transition state, a process that can be modeled and visualized using MO theory. researchgate.net
Conformational Analysis of this compound and its Stereoisomers
This compound possesses two chiral centers, at the C2 and C3 positions, giving rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). nih.govquora.com The three-dimensional arrangement of atoms, or conformation, of these stereoisomers is crucial in determining their physical and chemical properties.
Energy minimization techniques are computational methods used to find the most stable conformation (the one with the lowest potential energy) of a molecule. ijcsit.comuns.ac.idresearchgate.net For this compound and its stereoisomers, these studies would involve systematically rotating the single bonds and calculating the energy of each resulting conformation. ijcsit.com Algorithms like the steepest descent and conjugate gradient methods are commonly employed for this purpose. uns.ac.idresearchgate.net
Conformational sampling further explores the potential energy surface to identify all low-energy conformations and the energy barriers between them. This information is vital for understanding the flexibility of the molecule and the relative populations of different conformers at a given temperature. Quantum chemistry calculations have been used to determine the most stable conformations of related alcohols like n-pentanol. acs.org
The preferred conformation of this compound is influenced by a variety of intramolecular interactions, including steric hindrance, dipole-dipole interactions, and potential hydrogen bonding. The bulky nitro group and the hydroxyl group can interact with each other and with the alkyl chain, leading to specific spatial arrangements.
Reaction Pathway Modeling for this compound Transformations
Computational modeling can be used to map out the potential energy surface for chemical reactions involving this compound. This allows for the identification of transition states, intermediates, and the calculation of activation energies, providing a detailed mechanistic understanding of the transformation.
For example, the gas-phase thermal decomposition of this compound has been studied theoretically. researchgate.net These studies suggest that the elimination reaction proceeds via a six-membered cyclic transition state, leading to the formation of acetaldehyde (B116499) and the corresponding nitroalkane. researchgate.net The mechanism is described as a retro-aldol type reaction. researchgate.net Computational modeling at levels of theory such as MP2/6-31G* can provide kinetic and thermodynamic parameters that are in reasonable agreement with experimental values. researchgate.net Such models are crucial for understanding the factors that control the reaction rate and product distribution.
Transition State Characterization and Activation Energy Calculations
The theoretical study of this compound reactions, particularly decomposition and abstraction reactions, relies on the characterization of transition states and the calculation of associated energy barriers. Computational chemistry provides indispensable tools for mapping the potential energy surface of a reaction, identifying the geometry of transition states, and determining the activation energy, which governs reaction kinetics.
Research into related β-hydroxynitroalkanes indicates that their thermal decomposition often proceeds through cyclic transition states. For instance, the thermolysis of some β-hydroxynitroalkanes to form a nitroalkene and water is understood to occur via a six-membered cyclic transition state. researchgate.net Quantum chemical calculations, such as those at the MP2/6-31G(d) level of theory, are employed to optimize the geometries of reactants, products, and the crucial transition state connecting them. researchgate.net
A significant area of computational study involves hydrogen atom abstraction, a fundamental reaction in combustion and atmospheric chemistry. For C5 functionalized alkanes, the location of the functional group significantly influences the C–H bond dissociation energies (BDEs) and the activation energies for H-atom abstraction. acs.org Studies on a pentane (B18724) chain with a nitro group show that the nitro group generally leads to a stabilization of the C-H bonds compared to non-nitrogenated analogues like 1-pentanol. acs.org The activation energy for H-atom abstraction is highest at the carbon atom alpha to the nitro group. acs.org
The Evans-Polanyi principle, which describes a linear relationship between activation energy and reaction enthalpy, is often used to correlate calculated BDEs with activation energies for a homologous series of reactions. acs.org Theoretical calculations for a nitro-functionalized pentane chain provide insights into the activation energies required for H-atom abstraction at different positions along the carbon backbone. acs.org
Table 1: Calculated Activation Energies for H-atom Abstraction This table illustrates typical data obtained from computational studies on functionalized pentanes, showing the influence of the functional group's position on activation energy. The values are based on studies of related nitroalkanes. acs.org
| Abstraction Site | Functional Group | Activation Energy (kcal/mol) |
| α-carbon | Nitro (–NO₂) | ~10-12 |
| β-carbon | Nitro (–NO₂) | ~7-9 |
| γ-carbon | Nitro (–NO₂) | ~6-8 |
| δ-carbon | Nitro (–NO₂) | ~6-8 |
| ε-carbon | Nitro (–NO₂) | ~6-8 |
Note: Data is representative of trends observed in computational studies of C5 nitroalkanes. acs.org The α-site is directly adjacent to the functional group.
Solvent Effects in Theoretical Reaction Studies
Solvent interactions can profoundly influence chemical reaction rates and equilibria by differentially solvating the reactants, transition states, and products. weebly.com Theoretical and computational studies are crucial for elucidating these effects at a molecular level, as the physicochemical properties of solvents, such as polarity, dielectric constant, and hydrogen bonding capability, can alter reaction pathways and selectivity. researchgate.net
In the context of synthesizing this compound, often achieved via the nitroaldol (Henry) reaction, the choice of solvent is critical. Computational models can simulate how different solvents affect the stability of reactants and the transition state of the reaction. Organic solvents play a significant role in biocatalytic versions of the Henry reaction by affecting the enzyme's activity, stability, and conformation. rsc.org
Theoretical studies often employ multiparameter correlations, such as Linear Solvation Energy Relationships (LSER), to quantitatively describe solvent effects. cas.cz These models connect macroscopic solvent parameters (like the Kamlet-Taft parameters π*, α, and β, which represent dipolarity/polarizability, hydrogen bond donor acidity, and hydrogen bond acceptor basicity, respectively) with the microscopic interactions governing reactivity. cas.cz
For the Henry reaction, studies have shown that bulky, polar, aprotic ethers like tetrahydrofuran (B95107) (THF) and tert-butyl methyl ether (TBME) can promote higher yields. rsc.org Conversely, polar organic solvents such as n-propanol or dimethylsulfoxide (DMSO) may lead to only trace amounts of product, possibly due to the deactivation of the catalyst. rsc.org These experimental findings provide benchmarks for theoretical models that aim to predict optimal solvent conditions. There is not always a clear correlation between a single parameter like solvent polarity and catalytic efficiency, indicating that a combination of factors is at play. rsc.org
Table 2: Effect of Solvent on Nitroaldol Reaction Yield The following table summarizes experimental findings on the influence of various solvents on the yield of a representative nitroaldol reaction, providing a basis for theoretical validation. rsc.org
| Solvent | Solvent Type | Relative Yield (%) |
| n-Propanol | Protic Polar | Trace |
| Dimethylsulfoxide (DMSO) | Aprotic Polar | Trace |
| N,N-Dimethylformamide (DMF) | Aprotic Polar | Trace |
| Tetrahydrofuran (THF) | Aprotic, Polar Ether | High (e.g., ~47-49%) |
| tert-Butyl methyl ether (TBME) | Aprotic, Polar Ether | High (e.g., ~91-92%) |
| Acetonitrile | Aprotic Polar | Moderate-High |
| Toluene | Apolar | Moderate-High |
| Dichloromethane (DCM) | Aprotic, Moderately Polar | Low |
Note: Yields are illustrative of trends reported in enzymatic Henry reactions. rsc.org
Spectroscopic Parameter Prediction and Correlation with Experimental Data for this compound
A key application of computational chemistry is the prediction of spectroscopic properties, which serves as a powerful tool for structure verification and analysis. Theoretical methods, most notably Density Functional Theory (DFT), can calculate parameters such as infrared (IR) vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and refractive indices. These predicted values can then be correlated with experimental measurements to confirm molecular structures and understand spectroscopic features.
The process involves first optimizing the molecule's three-dimensional geometry at a chosen level of theory and basis set. Following this, spectroscopic properties are calculated from the optimized structure. For IR spectroscopy, this involves computing the vibrational frequencies and their corresponding intensities, which can be compared to an experimental IR spectrum to assign peaks to specific functional group vibrations (e.g., O-H stretch, N-O stretch of the nitro group). For NMR, magnetic shielding tensors are calculated and converted into chemical shifts (δ), which are then compared with experimental ¹H and ¹³C NMR data.
A strong correlation between the calculated and experimental data provides high confidence in the structural assignment. mdpi.com Discrepancies can point to environmental effects not captured in the gas-phase theoretical model (like solvent effects or hydrogen bonding) or suggest that the initial structural hypothesis was incorrect. researchgate.net For instance, group additivity methods have been developed to calculate properties like molar refractivity with high accuracy, showing excellent correlation (R² > 0.99) between predicted and experimental values across thousands of compounds. mdpi.com
Experimental data for this compound provides the necessary benchmark for these theoretical correlations.
Table 3: Experimental Physical and Spectroscopic Data for this compound This table contains known experimental values for this compound, which are used to validate and refine computational predictions.
| Property | Experimental Value | Source |
| Physical Properties | ||
| CAS Number | 5447-99-4 | chemicalbook.com |
| Molecular Formula | C₅H₁₁NO₃ | ebi.ac.uk |
| Molecular Weight | 133.15 g/mol | nih.gov |
| Boiling Point | 60 °C @ 0.5 mmHg | chemicalbook.com |
| Density | 1.075 g/mL at 25 °C | chemicalbook.com |
| Refractive Index (n²⁰/D) | 1.443 | chemicalbook.com |
| Spectroscopic Parameters | ||
| IR Absorption (O-H) | ~3400 cm⁻¹ (typical) | |
| IR Absorption (NO₂) | ~1520 cm⁻¹ (typical) |
Note: Spectroscopic parameter values are typical for the respective functional groups and are based on data for related compounds.
Stereochemistry and Chirality Research of 3 Nitro 2 Pentanol
Chirality at the 2- and 3-Carbon Centers of 3-Nitro-2-pentanol
The structure of this compound features two chiral centers, which are carbon atoms bonded to four different substituent groups. A carbon atom that is attached to four different groups is also referred to as an asymmetric center. masterorganicchemistry.com In the case of this compound, these are located at the C2 and C3 positions of the pentane (B18724) backbone.
C2 Center : The second carbon atom is bonded to a hydrogen atom (H), a hydroxyl group (-OH), a methyl group (-CH₃), and the 3-nitropentyl group (-CH(NO₂)CH₂CH₃). The presence of these four distinct groups renders the C2 carbon chiral.
C3 Center : The third carbon atom is bonded to a hydrogen atom (H), a nitro group (-NO₂), an ethyl group (-CH₂CH₃), and the 2-hydroxypentyl group (-CH(OH)CH₃). These four different substituents make the C3 carbon a second chiral center.
The existence of two chiral centers means that this compound can exist in multiple stereoisomeric forms. According to the general rule, a molecule with 'n' chiral centers can have a maximum of 2ⁿ stereoisomers. libretexts.org For this compound (n=2), there are a total of four possible stereoisomers (2² = 4). These stereoisomers exist as two pairs of enantiomers. The possible configurations at the C2 and C3 centers are (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R).
| Stereoisomer Configuration | Relationship to (2R, 3R) |
| (2S, 3S) | Enantiomer |
| (2R, 3S) | Diastereomer |
| (2S, 3R) | Diastereomer |
Diastereomeric Relationships and Separation Strategies
Stereoisomers of this compound that are not mirror images of each other are known as diastereomers. masterorganicchemistry.comlibretexts.org In this case, the (2R, 3R) isomer is a diastereomer of the (2R, 3S) and (2S, 3R) isomers. Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers possess distinct physical properties, such as different melting points, boiling points, and solubilities. uky.edu This difference is the basis for their separation.
Several strategies can be employed to separate the diastereomers of this compound:
Chromatography: Techniques like column chromatography or high-performance liquid chromatography (HPLC) can separate diastereomers based on their differential interactions with the stationary phase.
Crystallization: Fractional crystallization can be used to separate diastereomers by taking advantage of their different solubilities in a particular solvent. rsc.org
Enzymatic Resolution: A notable separation strategy involves enzymatic kinetic resolution. In a study, racemic this compound, prepared via a Henry reaction, was subjected to transacylation using Novozyme 435 and vinyl butyrate (B1204436). psu.edu This process selectively acylated the R-configured hydroxyl groups, leading to a mixture of unreacted (2S,3S)- and (2S,3R)-3-nitro-2-pentanol and the acylated products, (2R,3R)- and (2R,3S)-3-nitro-2-(n-butyroyloxy)pentanol. psu.edu The resulting diastereomeric nitroesters could then be separated from the unreacted diastereomeric nitroalcohols by extraction, effectively separating the (2S)-alcohols from the (2R)-esters. psu.edu
| Compound | Separation Method | Outcome |
| Mixture of this compound diastereomers | Enzymatic transacylation with Novozyme 435 followed by extraction | Separation of (2S,3S)/(2S,3R)-nitroalcohols from (2R,3R)/(2R,3S)-nitroesters. psu.edu |
Enantiomeric Purity and Control in Synthetic Pathways
Achieving high enantiomeric purity is a primary goal in the synthesis of chiral molecules like this compound. The Henry (or nitroaldol) reaction, which involves the C-C bond formation between a nitroalkane and an aldehyde, is a common method for synthesizing β-nitro alcohols. psu.edu Controlling the stereochemical outcome of this reaction is key to producing enantiomerically enriched products.
Several approaches have been developed to control enantioselectivity:
Chiral Catalysts: The use of chiral catalysts in the Henry reaction can direct the formation of a specific enantiomer. For instance, lanthanide-based catalysts, such as the lanthanum-lithium-(R)-(1)-Binol (LLB) complex, have been shown to afford high enantiomeric excess (ee) in the synthesis of nitroalcohols. psu.edu
Biocatalysis: Asymmetric reduction of the corresponding ketone, 3-nitro-2-pentanone, using biocatalysts is a highly effective method. Whole cells of microorganisms like Candida parapsilosis ATCC 7330 have been used to reduce various nitro ketones to their corresponding enantiomerically enriched nitro alcohols with high chemoselectivity, reducing the keto group in preference to the nitro group. rsc.orgresearchgate.net The enantiomeric excess and even the absolute configuration of the product can be influenced by the substrate structure and reaction conditions. rsc.org
The table below summarizes findings from the biocatalytic reduction of various α-nitro ketones, demonstrating the potential for producing enantiomerically enriched nitro alcohols.
| Substrate (Nitro Ketone) | Biocatalyst | Product Configuration | Enantiomeric Excess (ee) | Yield |
| 1-nitro-butan-2-one | Candida parapsilosis ATCC 7330 | (R) | 42% (enhanced to 50%) | 74% rsc.org |
| 1-nitro-hexan-2-one | Candida parapsilosis ATCC 7330 | (S) | up to 81% | up to 76% researchgate.net |
| 1-nitro-heptan-2-one | Candida parapsilosis ATCC 7330 | (S) | up to 81% | up to 76% researchgate.net |
Absolute Configuration Determination Methodologies
Determining the absolute three-dimensional arrangement of atoms (the absolute configuration) at the chiral centers of this compound is essential for characterizing the stereoisomers fully. Several analytical methods are employed for this purpose:
X-ray Crystallography: This is considered a definitive method for determining absolute configuration. It involves analyzing the diffraction pattern of X-rays passing through a single crystal of the compound or a suitable crystalline derivative. psu.edu The absolute configuration of an amino alcohol derived from a similar nitroalkanol was confirmed using this technique. psu.edu
Spectroscopic and Chiroptical Methods: The absolute configuration of synthesized nitro alcohols can often be assigned by comparing their specific rotation values with those of known compounds reported in the literature. rsc.org
NMR Spectroscopy with Chiral Derivatizing Agents: A powerful technique involves converting the enantiomers into diastereomers by reacting them with a chiral derivatizing agent (CDA). The resulting diastereomers will have different NMR spectra. Riguera's method, for example, uses α-methoxyphenylacetic acid (MPA) as the CDA. nih.gov By analyzing the differences in the chemical shifts (Δδ) of the protons near the stereocenter in the NMR spectra of the two diastereomeric esters, the absolute configuration of the original alcohol can be assigned. nih.govresearchgate.net Mosher's method is another widely used NMR-based technique for determining the absolute configuration of secondary alcohols. researchgate.net
Advanced Applications of 3 Nitro 2 Pentanol in Complex Organic Synthesis
3-Nitro-2-pentanol as a Chiral Building Block in Multistep Synthesis
The stereochemical complexity of many biologically active molecules necessitates the use of enantiomerically pure starting materials. This compound, which contains two chiral centers, can be prepared with high stereoselectivity through various synthetic methods, including the Henry (nitroaldol) reaction. psu.edualmacgroup.com The asymmetric Henry reaction, in particular, has been a focal point of research to produce specific stereoisomers of β-nitro alcohols. scispace.comsci-hub.se
Once obtained in a stereochemically defined form, this compound serves as a powerful chiral building block. frontiersin.org The nitro and hydroxyl groups can be manipulated independently or in concert to introduce new stereocenters with a high degree of control. For instance, the reduction of the nitro group to an amine provides access to chiral 1,2-amino alcohols, which are crucial components of many pharmaceuticals and natural products. psu.edursc.org
A notable application involves the enzymatic resolution of racemic this compound. For example, transacylation using Novozyme 435 has been employed to separate stereoisomers, yielding enantiomerically enriched forms such as (2S,3S)-3-nitro-2-pentanol. psu.edu This specific isomer has proven to be an excellent precursor for the synthesis of (2S,3S)-3-amino-2-pentanol, a key fragment of the azole antifungal agent SCH56592. psu.edu
The versatility of chiral nitro compounds extends to their conversion into other valuable functional groups. Optically active nitroalkanes, derivable from chiral nitro alcohols like this compound, can be transformed into chiral aldoximes and nitriles under mild, environmentally friendly conditions, preserving the stereochemical integrity of the molecule. organic-chemistry.org This opens up avenues for the synthesis of complex molecules such as polyketides through diastereoselective cycloaddition reactions. organic-chemistry.org
Derivatization of this compound for Scaffold Construction
The functional groups of this compound provide convenient handles for its derivatization, enabling the construction of diverse molecular scaffolds. scispace.com The nitro group, being strongly electron-withdrawing, activates adjacent carbon atoms for various transformations. researchgate.net The hydroxyl group can be readily converted into other functionalities, such as esters or ethers, or can participate in cyclization reactions.
One of the most common transformations of β-nitro alcohols is dehydration to form nitroalkenes. scispace.comsci-hub.se These nitroalkenes are highly reactive intermediates that can participate in a wide array of synthetic operations, including Michael additions, cycloadditions, and conjugate additions, to build more complex molecular frameworks. researchgate.netresearchgate.net
Furthermore, the nitro group itself can be transformed into a carbonyl group via the Nef reaction, or reduced to an amine, as previously mentioned. almacgroup.com These transformations significantly expand the synthetic utility of the original this compound scaffold. For instance, the conversion to an amino alcohol allows for the introduction of this important pharmacophore into larger molecules. almacgroup.com
The ability to perform these derivatizations selectively is crucial. For example, selective acylation of the hydroxyl group can be achieved, followed by modification of the nitro group, or vice versa. almacgroup.com This stepwise modification allows for the controlled and predictable construction of molecular scaffolds with desired functionalities and stereochemistry.
| Derivative | Synthetic Transformation | Application | Reference |
| Nitroalkene | Dehydration of this compound | Michael additions, cycloadditions | scispace.com |
| Amino alcohol | Reduction of the nitro group | Synthesis of pharmaceuticals, natural products | psu.edu |
| α-Nitro Ketone | Oxidation of the hydroxyl group | Precursor for further functionalization | scispace.com |
| Aldoxime/Nitrile | Conversion from the nitroalkane | Synthesis of polyketides | organic-chemistry.org |
Integration into Heterocyclic and Carbocyclic Systems
The chemical reactivity of this compound and its derivatives makes it a valuable precursor for the synthesis of both heterocyclic and carbocyclic ring systems. researchgate.netrsc.org The nitroalkene derived from this compound is a particularly useful intermediate for these cyclization strategies.
Heterocyclic Systems:
Nitroalkenes can act as versatile building blocks in the synthesis of a wide range of nitrogen- and oxygen-containing heterocycles. researchgate.netuou.ac.in They can participate in cycloaddition reactions, such as [3+2] cycloadditions with nitrile oxides to form isoxazolines, or with azides to yield triazoles. researchgate.netresearchgate.net Michael addition of nucleophiles to the nitroalkene, followed by intramolecular cyclization, is another common strategy. researchgate.net For example, the reaction of a nitroalkene with an amine can lead to the formation of substituted pyrrolidines or piperidines. researchgate.netresearchgate.net The nitro group in these cyclic products can then be further transformed, adding another layer of molecular diversity. researchgate.net
Carbocyclic Systems:
In carbocyclic synthesis, nitroalkenes derived from this compound can be employed in various carbon-carbon bond-forming reactions to construct cyclic frameworks. rsc.org Diels-Alder reactions, where the nitroalkene acts as a dienophile, provide a powerful method for the construction of six-membered rings with controlled stereochemistry. rsc.org Furthermore, intramolecular Michael additions of carbon nucleophiles onto the nitroalkene moiety can lead to the formation of five- or six-membered carbocycles. rsc.org The resulting cyclic nitro compounds can then be converted to other functional groups, such as ketones or amines, which are valuable for subsequent synthetic manipulations. researchgate.net
| Cyclic System | Synthetic Strategy | Key Intermediate | Reference |
| Isoxazoline | [3+2] Cycloaddition | Nitroalkene | researchgate.net |
| Pyrrolidine | Michael addition/Cyclization | Nitroalkene | researchgate.net |
| Cyclohexene | Diels-Alder Reaction | Nitroalkene | rsc.org |
| Cyclopentane | Intramolecular Michael Addition | Nitroalkene | rsc.org |
Precursor Roles in Natural Product Synthesis
The utility of this compound as a chiral building block and a versatile intermediate culminates in its application as a precursor in the total synthesis of complex natural products. psu.edufrontiersin.org The ability to introduce specific stereochemistry and a variety of functional groups makes it an attractive starting point for constructing the intricate architectures found in nature.
As mentioned earlier, a significant application is in the synthesis of the antifungal agent SCH56592, where a stereoisomer of this compound is used to construct the key (2S,3S)-3-amino-2-pentanol unit. psu.edu This highlights the importance of stereocontrolled synthesis of this compound for accessing biologically active molecules.
The transformations of β-nitro alcohols into other functional groups are central to their role in natural product synthesis. The reduction of the nitro group to an amine is a key step in the synthesis of many alkaloids and amino-sugar-containing natural products. almacgroup.comresearchgate.net The conversion of the nitro alcohol to a nitroalkene opens up a plethora of possibilities for carbon-carbon bond formation and cyclization reactions, which are essential for building the core structures of many natural products. psu.edu
While direct examples of the use of this compound in a wide range of completed natural product syntheses are specific, the general strategies involving β-nitro alcohols are well-established. The principles demonstrated with this compound are applicable to the synthesis of a broad spectrum of natural products containing amino alcohol or related functionalities.
Environmental and Green Chemistry Research Aspects: Mechanistic Transformations
Degradation Pathways and Mechanisms of 3-Nitro-2-pentanol in Environmental Matrices
Nitroalkanes, as a class of compounds, are recognized as environmental pollutants that can contaminate water, soil, and sediments, where they are often difficult to degrade. sci-hub.se While specific degradation pathways for this compound in environmental matrices like soil, water, and air are not extensively detailed in published research, general principles of nitroalkane degradation can be applied. The environmental fate of such compounds is influenced by both abiotic and biotic processes.
Abiotic degradation can occur through processes like photolysis on soil surfaces exposed to sunlight. nih.gov For related nitroalkanes, volatilization from water surfaces is also a significant fate process. nih.gov The degradation of organic nitrogen compounds is a key part of the abiotic nitrogen cycle. acs.org General physical and chemical degradation methods have been investigated for nitroalkanes to convert them into less toxic substances, though these methods can be hindered by complex operational procedures and high costs. mdpi.com
Biotic degradation involves microorganisms that can utilize nitroalkanes as a source of carbon or nitrogen. sci-hub.se The degradation pathways typically involve two main routes targeting the nitro group:
Oxidative Denitrification: Enzymes can oxidize the nitroalkane to produce the corresponding aldehyde or ketone, along with nitrite (B80452). nih.govasm.org In the case of this compound, this would likely yield 2-pentanone or other oxidized products.
Reductive Pathways: The nitro group can be sequentially reduced to a nitroso group, then to a hydroxylamine, and finally to an amine. omicsonline.orgresearchgate.net This process is often carried out by nitroreductase enzymes found in various microorganisms. omicsonline.orgresearchgate.net
Sustainable Synthesis Approaches for this compound
The conventional synthesis of β-nitroalcohols like this compound is achieved through the Henry reaction, also known as the nitroaldol reaction. psu.edu This carbon-carbon bond-forming reaction involves the coupling of an alkylnitro compound with a carbonyl compound. psu.edu Specifically, this compound can be synthesized from the reaction of 1-nitropropane (B105015) and acetaldehyde (B116499). psu.educhemicalbook.com
In line with the principles of green chemistry, research has focused on developing more sustainable and environmentally benign methods for synthesizing these valuable chemical building blocks. nih.govrjpbcs.com Green chemistry seeks to reduce or eliminate the use and generation of hazardous substances by focusing on aspects like the use of renewable feedstocks, safer solvents, and catalytic reactions. rjpbcs.comchemistryjournals.net
Key sustainable strategies applicable to the synthesis of this compound include:
Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild reaction conditions. nih.gov For β-nitroalcohols, biocatalytic strategies include direct enzymatic Henry reactions and the resolution of racemic mixtures. nih.govalmacgroup.com Lipases, such as Novozym 435, have been successfully used for the kinetic resolution of racemic this compound through transacylation, allowing for the separation of stereoisomers. psu.edu
Alternative Solvents: A major goal of green chemistry is to replace hazardous organic solvents with safer alternatives. nih.govroyalsocietypublishing.org Water, ionic liquids, and supercritical fluids are explored as greener reaction media. chemistryjournals.netnih.gov Reactions in aqueous media are particularly attractive for their low cost and environmental impact.
Solvent-Free Conditions: Conducting reactions without a solvent (neat) or on solid supports minimizes waste and simplifies product purification. mdpi.comcore.ac.uk Mechanochemical grinding and microwave-assisted solvent-free reactions are effective green techniques. nih.govmdpi.com
Energy Efficiency: Utilizing alternative energy sources like microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods. chemistryjournals.netmdpi.com
Interactive Data Table: Sustainable Synthesis Strategies for β-Nitroalcohols
| Strategy | Description | Key Advantages | Relevant Compound(s) | Citations |
| Biocatalytic Henry Reaction | Use of enzymes (e.g., oxynitrilases) to catalyze the nitroaldol reaction. | High enantioselectivity, mild conditions, reduced waste. | β-nitroalcohols | nih.govalmacgroup.com |
| Enzymatic Kinetic Resolution | Separation of a racemic mixture of nitroalcohols using enzymes (e.g., lipases) that selectively react with one enantiomer. | Produces enantio- and diastereomerically enriched products. | syn-3-Nitro-2-pentanol | psu.eduglobalauthorid.com |
| Use of Green Solvents | Replacing traditional volatile organic solvents with water, ionic liquids, or supercritical fluids. | Reduced toxicity and environmental pollution; improved safety. | General Organic Compounds | nih.govroyalsocietypublishing.org |
| Solvent-Free Synthesis | Performing reactions neat or on inorganic supports, often assisted by microwave irradiation or mechanochemistry. | Maximizes atom economy, eliminates solvent waste, simplifies purification. | General Organic Compounds | mdpi.comcore.ac.uk |
Biotransformation Studies of this compound: Enzymatic Mechanisms
Biotransformation offers a green and efficient method for modifying chemical compounds or degrading pollutants. eaht.org Several studies have identified specific enzymes that can transform this compound, primarily through oxidation. This highlights the potential for using these biocatalysts in bioremediation or for the synthesis of fine chemicals. sci-hub.se
The primary enzymatic mechanism for the degradation of this compound is oxidative denitrification, catalyzed by nitroalkane-oxidizing enzymes. These flavoenzymes utilize molecular oxygen to convert the nitroalkane into a corresponding carbonyl compound, nitrite (HNO₂), and in some cases, hydrogen peroxide (H₂O₂). nih.govasm.org
Key enzymes that have been shown to act on this compound include:
Nitroalkane Oxidase from Fusarium oxysporum : This enzyme effectively uses this compound as a substrate, catalyzing its oxidative denitrification. asm.org The reaction converts the nitroalcohol into propionaldehyde, nitrite, and hydrogen peroxide. asm.org
2-Nitropropane (B154153) Dioxygenase from Neurospora crassa : This enzyme also demonstrates high activity with this compound, oxidizing it to the corresponding carbonyl compound. nih.gov
2-Nitropropane Dioxygenase from Hansenula mrakii : This well-characterized enzyme catalyzes the oxygenative denitrification of various nitroalkanes, including this compound. tandfonline.comcore.ac.uk A crucial finding is that the anionic form (nitronate) of the nitroalkane is the preferred substrate, reacting much more effectively than the neutral form. tandfonline.comcore.ac.uk The enzyme converts the nitronate into a carbonyl compound and nitrite. core.ac.uk
Lipases for Kinetic Resolution : In addition to degradation, enzymes are used for synthetic biotransformations. Lipases, such as Novozym 435, catalyze the enantioselective acylation of this compound, a key step in producing stereomerically pure forms of the compound. psu.edu
Interactive Data Table: Enzymatic Biotransformation of this compound
| Enzyme | Source Organism | Transformation Type | Kinetic Parameter (Kₘ) | Citations |
| Nitroalkane Oxidase | Fusarium oxysporum | Oxidative Denitrification | 3.08 mM | asm.org |
| 2-Nitropropane Dioxygenase | Neurospora crassa | Oxidation | Not specified | nih.gov |
| 2-Nitropropane Dioxygenase | Hansenula mrakii | Oxygenative Denitrification | 1.04 mM (for anionic form) | tandfonline.com |
| Novozym 435 (Lipase) | Candida antarctica | Transacylation (Kinetic Resolution) | Not applicable | psu.edu |
Future Research Directions and Unexplored Avenues for 3 Nitro 2 Pentanol
Emerging Synthetic Methodologies for 3-Nitro-2-pentanol Derivatives
While the Henry (nitroaldol) reaction remains the foundational method for synthesizing β-nitro alcohols like this compound, future research is pivoting towards more advanced and sustainable synthetic strategies. psu.eduorganic-chemistry.org The focus is on achieving higher levels of stereocontrol, improving efficiency, and utilizing greener catalysts.
A significant emerging area is the use of biocatalysis . Enzymes offer a highly selective and environmentally benign alternative to traditional chemical catalysts for producing enantioenriched β-nitroalcohols. researchgate.netalmacgroup.comrsc.org Key biocatalytic strategies that warrant further exploration for this compound derivatives include:
Direct Asymmetric Henry Reactions : Hydroxynitrile lyases (HNLs) have shown promise in catalyzing the asymmetric addition of nitroalkanes to aldehydes. almacgroup.comresearchgate.net For instance, the HNL from Baliospermum montanum (BmHNL) has been demonstrated as a bidirectional catalyst, capable of producing both (S)- and (R)-β-nitroalcohols with high enantioselectivity (up to >99% optical purity). chemistryviews.org Future work could focus on adapting such enzyme systems for the reaction between 1-nitropropane (B105015) and acetaldehyde (B116499) to yield specific stereoisomers of this compound.
Enzymatic Kinetic Resolution : This technique can separate racemic mixtures of β-nitroalcohols. For example, the R-selective HNL from Arabidopsis thaliana (AtHNL) has been used to achieve kinetic resolution of racemic nitroalcohols, yielding the (S)-enantiomer with high purity. researchgate.net Lipase-catalyzed transesterification combined with a reversible Henry reaction in a dynamic kinetic resolution (DKR) process is another powerful method to synthesize enantiopure β-nitroalkanol derivatives. researchgate.net
Chemoenzymatic Cascades : The one-pot combination of organocatalysis and biocatalysis is a powerful, emerging strategy. nih.gov A potential future synthesis could involve an organocatalyzed Henry reaction to form racemic this compound, followed by an in-situ, enzyme-mediated kinetic resolution to isolate a single stereoisomer, all within a single reaction vessel. nih.gov
Another promising frontier is the synthesis of complex derivatives. Research into the synthesis of miserotoxin, a naturally occurring toxic glycoside, involved the condensation of various nitro alcohols (including the related 2-nitro-3-pentanol) with protected sugar molecules. researchgate.net This points toward future work in creating novel glycosylated derivatives of this compound, which could be investigated for unique biological activities.
The development of new catalytic systems for the Henry reaction continues to be a central theme. organic-chemistry.org This includes the design of modular chiral ligands, such as binaphthyl-proline hybrids for copper-catalyzed reactions, which allow for fine-tuning of the catalyst to achieve desired stereoselectivity. organic-chemistry.org
Table 1: Emerging Synthetic Strategies for Chiral β-Nitroalcohols
| Methodology | Catalyst Type | Key Advantage | Potential Application for this compound |
|---|---|---|---|
| Direct Asymmetric Synthesis | Hydroxynitrile Lyase (HNL) | High enantioselectivity, green conditions | Synthesis of specific (S)- or (R)- stereoisomers. chemistryviews.org |
| Kinetic Resolution | Lipase (B570770) / HNL | Separation of racemic mixtures | Isolation of enantiopure this compound from a racemic mix. researchgate.netresearchgate.net |
| Chemoenzymatic Cascade | Organocatalyst + Enzyme | One-pot efficiency, high stereocontrol | Streamlined synthesis of chiral this compound derivatives. nih.gov |
| Derivative Synthesis | Chemical Condensation | Access to novel molecular structures | Creation of glycosylated this compound analogs. researchgate.net |
Novel Catalytic Applications and Mechanistic Insights
While this compound is primarily viewed as a synthetic intermediate, future research could uncover its potential in catalytic applications, either directly or through its derivatives. The presence of both a nitro and a hydroxyl group offers unique opportunities for catalyst design.
A significant avenue for exploration lies in the conversion of this compound into its corresponding β-amino alcohol . Simple primary β-amino alcohols have been shown to function as effective organocatalysts in asymmetric reactions, such as the Michael addition of β-keto esters to nitroalkenes. rsc.org By reducing the nitro group of this compound, a new class of chiral amino alcohol catalysts could be developed, and their efficacy in promoting various carbon-carbon bond-forming reactions could be systematically investigated.
Furthermore, the inherent reactivity of the nitroalkane framework suggests novel, metal-free catalytic cycles. Recent studies have shown that nitro compounds can act as oxidants in concert with alcohols as reductants under basic conditions to produce ketones and azo compounds, respectively. thieme-connect.com This opens up the possibility of using the this compound system in redox reactions where the nitro group acts as an internal oxidant.
The development of organocatalytic kinetic resolution methods for related compounds, such as nitroallylic alcohols, using thiourea-based catalysts derived from cinchona alkaloids, also provides a template for future research. acs.org Investigating the potential of this compound to participate in or mediate similar resolution processes could lead to new asymmetric transformation protocols.
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry offers powerful tools to predict the properties of this compound and to guide future experimental work. Advanced modeling can provide deep mechanistic insights, screen for potential applications, and rationalize experimental observations, thereby accelerating the pace of discovery.
Density Functional Theory (DFT) is a particularly valuable tool for studying nitroalkanes. acs.orgnsc.runih.govpku.edu.cn Future computational studies on this compound could focus on several key areas:
Thermochemical Properties and Stability : DFT calculations can be used to accurately predict gas-phase enthalpies of formation, C-N bond dissociation energies, and thermal decomposition pathways. acs.orgnsc.runih.govunicam.it This data is crucial for understanding the compound's stability and potential hazards, as well as for predicting its behavior in high-energy applications.
Reaction Mechanisms : Computational modeling can elucidate the complex mechanisms of reactions involving this compound. For instance, DFT studies have been used to probe the origin of diastereoselectivity in biocatalytic Henry reactions, revealing the competing kinetic versus thermodynamic control pathways. acs.org Similar models could be applied to understand the stereochemical outcome of both chemical and enzymatic syntheses of this compound.
Spectroscopic Prediction : Calculating properties such as electronic transition energies can help interpret experimental spectra and understand the compound's photochemical behavior, such as its potential for photoisomerization. pku.edu.cn
Table 2: Potential Applications of Computational Modeling for this compound
| Computational Method | Target Property/Process | Research Goal |
|---|---|---|
| DFT (e.g., G3, B3LYP) | Formation Enthalpy, Bond Energy | Predict thermodynamic stability and reactivity. acs.orgnsc.runih.gov |
| DFT with PCM | Reaction Energy Profiles | Elucidate the mechanism and stereoselectivity of the Henry reaction. acs.org |
| TD-DFT | Electronic Transition Energies | Predict photochemical properties and interpret UV-Vis spectra. pku.edu.cn |
| Molecular Dynamics (MD) | Solvation and Conformation | Understand solvent effects and catalyst-substrate interactions. |
These predictive models can guide the rational design of new catalysts and reaction conditions, saving significant experimental time and resources. researchgate.net
Integration of this compound in Materials Science Precursor Research
A largely unexplored but highly promising future direction for this compound is its use as a precursor in materials science. The versatile nitro and hydroxyl functionalities provide multiple handles for polymerization and material functionalization.
The most direct pathway to polymer integration involves the reduction of the nitro group. Nitroaromatic compounds are industrially significant precursors to anilines, which are key monomers in the production of polyurethanes and other polymers. wikipedia.orgnih.gov Similarly, the reduction of this compound would yield 3-amino-2-pentanol, a bifunctional monomer. The amino and hydroxyl groups can participate in step-growth polymerization to form polyamides, polyesters, or polyurethanes. The principal use of nitro alcohols is as intermediates for synthesizing amino alcohols via hydrogenation. researchgate.net
Furthermore, nitro-stabilized compounds are being actively investigated as precursors to conducting polymers . dtic.mil The ability of the nitro group to stabilize a carbanion via proton abstraction could be exploited to create delocalized anionic systems within a polymer backbone, potentially leading to materials with interesting electronic properties. dtic.mil
The transformation of this compound into other reactive intermediates also opens new avenues. For example, nitrones, which can be derived from nitro compounds, are increasingly used in synthetic polymer chemistry. researchgate.net They can act as controlling agents in radical polymerizations or as functional handles for polymer conjugation via 1,3-dipolar cycloaddition reactions. researchgate.net The derivative this compound nitronate has also been identified as a versatile intermediate with potential for developing new materials. ontosight.ai
Finally, nitro alcohols such as 2-methyl-2-nitro-1-propanol (B147314) are used as a source of formaldehyde (B43269) for polymer cross-linking and to promote adhesion in materials like rubber. researchgate.net The potential of this compound or its derivatives to act as cross-linking agents or adhesion promoters in various polymer matrices represents a valuable and unexplored area of applied materials research.
Q & A
Basic: What synthetic routes are recommended for preparing 3-Nitro-2-pentanol in academic laboratories?
Answer:
this compound can be synthesized via nitration of 2-pentanol using concentrated nitric acid under controlled temperature (0–5°C) to avoid over-nitration or decomposition. The reaction typically proceeds via electrophilic substitution, with strict pH monitoring to optimize nitro group incorporation. Post-synthesis purification involves fractional distillation followed by column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product . Characterization should include GC-MS for purity assessment and ¹H/¹³C-NMR to confirm the nitro group's position and stereochemistry .
Basic: How can researchers validate the structural and chemical purity of this compound?
Answer:
Key methods include:
- GC-MS : Compare retention indices and mass fragmentation patterns with reference databases (e.g., NIST Chemistry WebBook) .
- ¹H-NMR : Monitor chemical shifts for the hydroxyl (-OH, δ 1.5–2.0 ppm) and nitro (-NO₂, δ 4.2–4.5 ppm) groups. Integration ratios should align with the molecular formula C₅H₁₁NO₃ .
- FT-IR : Confirm functional groups via O-H stretch (~3300 cm⁻¹) and asymmetric NO₂ stretch (~1540 cm⁻¹) .
Advanced: What methodologies are employed to study this compound’s cross-linking mechanisms in biological matrices?
Answer:
Three primary techniques are used:
Griess Assay : Quantifies nitrite (NO₂⁻) release during nitroalcohol decomposition at physiological pH (7.4) and 37°C. Absorbance is measured at 540 nm, with calibration against sodium nitrite standards .
¹H-NMR Kinetics : Tracks real-time decomposition in deuterated phosphate buffer (D₂O). Disappearance of the β-nitro proton signal (δ 4.3 ppm) indicates reaction progress .
Thermal Shrinkage Temperature (Tₛ) Analysis : Measures collagen denaturation temperature via differential scanning calorimetry (DSC). Increased Tₛ (e.g., from 60°C to 75°C in porcine cornea) confirms cross-linking efficacy .
Advanced: How can researchers resolve contradictions in reported cross-linking efficiencies of this compound?
Answer: Discrepancies often arise from:
- Concentration Variability : Higher concentrations (>10 mM) may saturate reaction sites, leading to non-linear efficacy .
- pH Sensitivity : Optimal activity occurs at pH 7.4; deviations alter nitro group reactivity .
- Analytical Techniques : Compare Tₛ (DSC) with mechanical tensile testing to validate results. Replicate studies under standardized conditions (e.g., 37°C, PBS buffer) .
Contradiction analysis frameworks (e.g., isolating variables, using orthogonal methods) are critical .
Basic: What thermodynamic properties of this compound are critical for experimental design?
Answer: Key properties include:
Experimental protocols should account for hygroscopicity and thermal instability during storage.
Advanced: How does this compound’s reactivity compare to other β-nitroalcohols in cross-linking applications?
Answer:
- Reactivity Trend : 2-Nitroethanol > 2-Nitro-1-propanol > this compound, due to steric hindrance from longer alkyl chains .
- Stability : this compound exhibits slower nitrite release (t₁/₂ ~8 hr vs. 2 hr for 2-nitroethanol) but higher tissue penetration .
- Cross-Linking Efficiency : Porcine cornea Tₛ increases by ~15°C at 10 mM, outperforming 2-nitro-1-propanol (+10°C) but underperforming 2-nitroethanol (+20°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
